1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one
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Description
1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Mechanism of Action
Target of action
1,2,3-triazoles are a class of compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of action
The mode of action of 1,2,3-triazoles depends on their specific structure and the functional groups attached to them. They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Biochemical pathways
The biochemical pathways affected by 1,2,3-triazoles would depend on the specific compound and its targets. Some 1,2,3-triazoles have been found to have anticonvulsant, anticancer, and antibiotic properties .
Biological Activity
The compound 1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the triazole ring : Utilizing azide-alkyne cycloaddition reactions which are well-documented for synthesizing 1,2,3-triazoles.
- Oxatriazole incorporation : This step often involves the reaction of triazole derivatives with specific electrophiles to introduce the oxatriazole moiety.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that triazole derivatives can scavenge free radicals effectively. The antioxidant capacity can be quantified using assays like DPPH and ABTS.
Anti-inflammatory Effects
In vitro studies have demonstrated that related triazole compounds can inhibit nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This suggests potential anti-inflammatory properties that could be beneficial in neurodegenerative conditions. A comparative analysis of NO production inhibition is summarized in Table 1.
Compound | NO Production Inhibition (%) | Cell Viability (%) |
---|---|---|
Daidzein | 34.79 | 106.63 |
Formononetin | 72.70 | 84.83 |
Test Compound | 31.40 | 52.87 |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against various cancer cell lines. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time. Notably:
- IC50 values were determined for several cell lines (e.g., MCF-7 and HeLa), demonstrating significant cell growth inhibition at micromolar concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The presence of the triazole ring may influence pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neuroprotection : In a study involving neuroblastoma cells treated with oxidative stress agents, the compound demonstrated protective effects by enhancing cell viability and reducing apoptosis markers.
- Anti-cancer Activity : A series of experiments showed that treatment with this compound led to decreased proliferation in breast cancer cells through G0/G1 phase arrest.
Properties
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-7-12-20(27)24-18-10-8-9-11-19(18)25-22(23-28-26(24)25)21-16(4)14(2)13-15(3)17(21)5/h8-11,13H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCADRKUSMPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2N3N1ON=C3C4=C(C(=CC(=C4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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